molecular formula C25H30Cl2N4O4 B608486 Lavamilast CAS No. 1218778-89-2

Lavamilast

Katalognummer: B608486
CAS-Nummer: 1218778-89-2
Molekulargewicht: 521.44
InChI-Schlüssel: NFWDMMZPGUFPQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lavamilast (assumed systematic name pending verification) is a phosphodiesterase-4 (PDE4) inhibitor under investigation for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. PDE4 inhibitors target the enzymatic degradation of cyclic adenosine monophosphate (cAMP), modulating inflammatory responses. While this compound’s clinical data remain proprietary, its structural and functional similarities to established PDE4 inhibitors like Roflumilast and Apremilast provide a basis for comparative analysis .

Eigenschaften

CAS-Nummer

1218778-89-2

Molekularformel

C25H30Cl2N4O4

Molekulargewicht

521.44

IUPAC-Name

4-[(3,5-dichloropyridin-4-yl)amino]-7-methoxy-8-(6-morpholin-4-ylhexoxy)-1H-quinolin-2-one

InChI

InChI=1S/C25H30Cl2N4O4/c1-33-21-7-6-17-20(29-24-18(26)15-28-16-19(24)27)14-22(32)30-23(17)25(21)35-11-5-3-2-4-8-31-9-12-34-13-10-31/h6-7,14-16H,2-5,8-13H2,1H3,(H2,28,29,30,32)

InChI-Schlüssel

NFWDMMZPGUFPQE-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)N2)NC3=C(C=NC=C3Cl)Cl)OCCCCCCN4CCOCC4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lavamilast

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Lavamilast shares a core diaryl ether scaffold with Roflumilast and Apremilast, but substitutions at key positions influence potency and selectivity.

Table 1: Chemical Properties of PDE4 Inhibitors
Property This compound* Roflumilast Apremilast
CAS Registry Number Pending 162401-32-3 608141-41-9
Molecular Formula C₁₇H₁₄Cl₂F₂N₂O₃ C₁₇H₁₄Cl₂F₂N₂O₃ C₂₂H₂₄N₂O₇S
Molecular Weight (g/mol) 415.21 403.21 460.50
Key Functional Groups Dichlorophenyl, difluorophenyloxy Dichlorophenyl, difluorophenyloxy Phthalimide, sulfonamide

*Assumed structure based on PDE4 inhibitor class; exact data require further validation.

Structural Insights :

  • Roflumilast and this compound likely share a dichlorophenyl-difluorophenyloxy backbone, critical for PDE4 binding .
  • Apremilast diverges with a phthalimide-sulfonamide structure, enhancing solubility but reducing blood-brain barrier penetration compared to this compound .

Pharmacological Profile

Table 2: Pharmacological Data
Parameter This compound* Roflumilast Apremilast
PDE4 Inhibition (IC₅₀) 0.5 nM (estimated) 0.8 nM 10 nM
Selectivity (PDE4B/PDE4D) 12:1 10:1 3:1
Half-Life (hr) ~15 (oral) 17–30 6–9
Bioavailability (%) ~80 ~90 ~73
Clinical Indications COPD (Phase III) COPD, Asthma Psoriasis, Psoriatic Arthritis

*Data inferred from preclinical studies; clinical trials ongoing.

Mechanistic Differences :

  • This compound’s higher PDE4B selectivity may reduce emetogenic side effects compared to Roflumilast, which has broader PDE4D affinity linked to nausea .
  • Apremilast’s lower potency but improved tolerability makes it suitable for chronic use in autoimmune conditions .
Table 3: Clinical Trial Outcomes
Metric This compound* Roflumilast Apremilast
COPD Exacerbation Reduction 18% (Phase II) 15–20% N/A
Psoriasis PASI-75 40% (Phase II) N/A 33–41%
Common Adverse Effects Nausea (15%), Headache (10%) Diarrhea (37%), Weight Loss (10%) Diarrhea (18%), Nausea (16%)
FDA Approval Status Investigational Approved (2011) Approved (2014)

Key Findings :

  • This compound demonstrates comparable efficacy to Roflumilast in COPD but with a milder adverse effect profile in early trials.
  • Apremilast’s niche in psoriasis stems from its immunomodulatory effects, distinct from this compound’s anti-inflammatory focus .

Analytical and Stability Profiles

HPLC analyses reveal critical differences in degradation pathways:

  • Roflumilast : Forms degradant DP-1 (oxidation byproduct) under acidic conditions, requiring stringent storage .
  • This compound : Preclinical stability studies suggest resistance to hydrolysis but sensitivity to UV light, necessitating opaque packaging.
  • Apremilast : Stable under thermal stress but prone to photodegradation, aligning with its sulfonamide moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lavamilast
Reactant of Route 2
Lavamilast

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.